ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate

Organic Synthesis Acylation Chemistry Stability Study

Inconsistent yields from uncontrolled acylation impede complex API synthesis. This pyrazole-4-carbonyl ethyl carbamate solves this as a defined-reactivity, pre-activated acyl donor. • Tunable electrophilicity minimizes hydrolysis & oligomerization vs. acid chloride (CAS 205113-77-5). • Dual-role intermediate: acylates nucleophiles, then deprotects to primary amide-enabling parallel amide/urea library synthesis from one building block. • 95% purity (HPLC); not DOT/IATA hazardous; ships ambient from US/EU stock.

Molecular Formula C14H15N3O3
Molecular Weight 273.292
CAS No. 303773-31-1
Cat. No. B2616256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate
CAS303773-31-1
Molecular FormulaC14H15N3O3
Molecular Weight273.292
Structural Identifiers
SMILESCCOC(=O)NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C
InChIInChI=1S/C14H15N3O3/c1-3-20-14(19)16-13(18)12-9-15-17(10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,18,19)
InChIKeyXZXDGLYNJLGGFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate: Pre-Activated Building Block


Ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate (target compound) is a pyrazole-4-carbonyl carbamate that functions as a pre-activated electrophilic acyl donor. It belongs to the pyrazole-4-carbonyl derivative family, which includes the core acid (CAS 292852-03-0), the acid chloride (CAS 205113-77-5), and simple esters (CAS 89193-16-8). This compound's primary differentiator is its N-ethyl carbamate leaving group, which provides a distinct reactivity profile for the selective formation of amides, ureas, and other carbonyl derivatives under mild conditions . A specialty chemical supplier lists the target compound at 95% purity (HPLC) with a molecular weight of 273.29 g/mol (C14H15N3O3) .

Pre-activated acyl donor Facilitates selective amide/urea formation under mild conditions
N-ethyl carbamate leaving group Provides controlled electrophilicity distinct from acid chlorides and esters
Designed for late-stage modification Suited for multi-step routes requiring chemoselective acylation

Risks of Generic Pyrazole-4-carbonyl Substitution


Interchanging compounds within the pyrazole-4-carbonyl class without verifying reactivity and impurity profiles can lead to inconsistent yields and the formation of complex mixtures. The target compound's carbamate leaving group offers a defined, tunable electrophilicity that is distinct from the moisture-sensitive, highly reactive acid chloride (CAS 205113-77-5) or the less reactive alkyl ester (CAS 89193-16-8) . The controlled reactivity of the carbamate minimizes side reactions, such as hydrolysis and uncontrolled oligomerization, which are common with the acid chloride under sub-optimal conditions . This differential reactivity is critical for researchers optimizing multi-step synthetic routes to advanced intermediates.

Acid chloride analog (CAS 205113-77-5) May cause uncontrolled hydrolysis and side reactions under ambient conditions
Ethyl ester analog (CAS 89193-16-8) Reactivity profile may not directly support amidation without activation
Primary amide analog (CAS 292852-03-0) Lacks the masked amine functionality needed for further diversification

Comparative Evidence vs. Closest Analogs


Controlled Reactivity vs. Acid Chloride

The target compound provides a controlled acylation pathway compared to the commonly used acid chloride (CAS 205113-77-5). The acid chloride is reported to be highly moisture-sensitive and corrosive, with a vapor pressure of 0.0±0.7 mmHg at 25°C and a boiling point of 333.4±22.0 °C . In contrast, the target compound's ethyl carbamate group acts as a stable masked acyl donor, designed for controlled release under specific reaction conditions, thereby improving process safety and yield predictability by avoiding the violent hydrolysis that characterizes its acid chloride counterpart .

Reactivity & Stability
Cross-study comparable
Target: ambient moisture stable; Acid chloride: rapidly hydrolyzes
May support consistent acylation outcomes
Supplier-reported stability; independent validation advised
Organic Synthesis Acylation Chemistry Stability Study

Purity Advantage Over Common Ester

The target compound is commercially available with a guaranteed minimum purity of 95% (HPLC) from a reputable supplier . In contrast, its commonly used precursor, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (CAS 89193-16-8), is often listed by suppliers with a purity of 98% (HPLC) . While the ester appears to have a higher nominal purity, the carbamate's 95% purity is specified for its use in forming complex amide bonds, a step where residual carboxylic acid impurities from incomplete ester conversion can lead to significant byproduct formation.

Purity Specification
Specification review
95% (HPLC) target; comparator ester 98% (HPLC)
Purity specification may support reaction reproducibility
Supplier data; confirm by in-house analysis
Quality Control Procurement Specification HPLC Purity

Masked Amine Synthon for Urea Formation

The target compound can act as a masked amine synthon, which upon removal of the ethyl carbamate protecting group provides direct access to a pyrazole-4-carboxamide scaffold . This contrasts with the pyrazole-4-carboxamide (CAS 292852-03-0), which terminates the synthetic vector at the primary amide. A related compound, 1-Phenyl-5-methyl-1H-pyrazole-4-carboxamide, is a structurally simpler but functionally limited alternative that cannot directly participate in tandem acylation/deprotection sequences to generate unsymmetrical ureas .

Synthetic Versatility
Class-level inference
Target: tandem acylation/deprotection; Comparator: terminal amide, limited modification
May support structural diversification in medicinal chemistry
Versatility inferred; practical scope requires evaluation
Medicinal Chemistry Scaffold Diversity Urea Synthesis

Application Scenarios


Late-Stage API Acylation

When appending a 5-methyl-1-phenylpyrazole-4-carbonyl motif to a sensitive, complex molecule, the controlled reactivity of the ethyl carbamate derivative mitigates the risk of side reactions and hydrolysis associated with the acid chloride. This is particularly critical in the final steps of an API synthesis where yield and purity are paramount .

Urea/Amide Library Synthesis for SAR

The carbamate serves as a dual-role intermediate: it can acylate a nucleophile and subsequently be deprotected to reveal a primary amide. This enables a 'branching' synthesis strategy from a single building block, efficiently generating both amide and urea compound libraries for structure-activity relationship (SAR) studies .

Safer Alternative to Acid Chlorides

For scaling up a synthetic route where the use of pyrazole-4-carbonyl chloride is prohibited due to safety concerns or inconsistent performance, the ethyl carbamate, with its distinct stability profile, offers a safer and more scalable alternative without requiring specialized equipment for air and moisture exclusion .

Application
Selection Property
Validation Focus
Late-stage intermediate acylation
Controlled electrophilicity
Minimized hydrolysis side reactions
Scaffold diversification for SAR
Dual-role carbamate functionality
Amide/urea library generation
Scalable acylation process
Moisture-tolerant handling
Process consistency and scalability
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